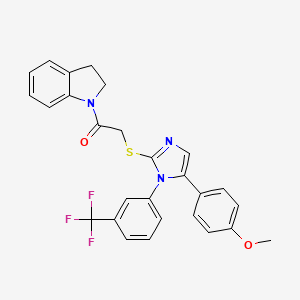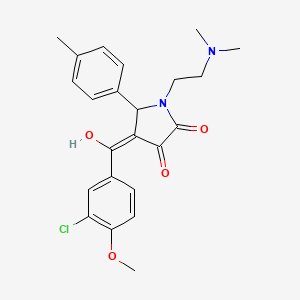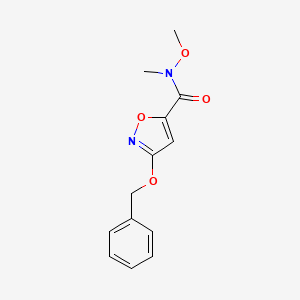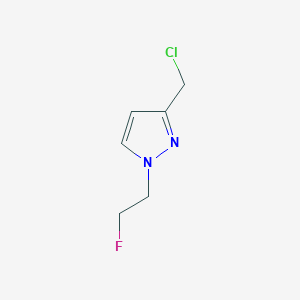
2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C20H14FNO5 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis of various derivatives of tetrahydroisoquinolines. For example, Kandinska et al. (2006) examined the synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006). Similarly, Bacchi et al. (2005) discussed the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, which could be relevant for compounds like 2-oxotetrahydrofuran-3-yl derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Pharmacological Applications
Research into the pharmacological applications of compounds structurally related to 2-oxotetrahydrofuran-3-yl derivatives has been extensive. Fang et al. (2016) synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities, showing moderate to high levels of activity against various cancer cell lines (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016). Additionally, Ukrainets et al. (2016) discussed the use of bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to increase analgesic activity, indicating potential medical applications (Ukrainets, Mospanova, & Davidenko, 2016).
Antibacterial Applications
Several studies have looked into the antibacterial properties of related compounds. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antibacterial activities, suggesting a possible avenue for the development of new antibiotics (Patel & Patel, 2010). Also, research by Guerrini et al. (2013) on new fluoroquinolones against Mycobacterium tuberculosis strains highlights the potential of these compounds in combating antibiotic-resistant strains (Guerrini, De Rosa, Pasquini, Mugnaini, Brizzi, Cuppone, Pozzi, & Corelli, 2013).
Propriétés
IUPAC Name |
(2-oxooxolan-3-yl) 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5/c21-12-4-3-5-13(10-12)22-11-16(14-6-1-2-7-15(14)18(22)23)19(24)27-17-8-9-26-20(17)25/h1-7,10-11,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZUEOKAJFFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)
![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)


![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)

![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)


![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)
![N-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2597960.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)